Cas no 868965-75-7 (N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)

N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide
- N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- F1831-0029
- N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
- 868965-75-7
- AKOS024612537
- N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
-
- インチ: 1S/C22H27N3O5S2/c1-23-21(27)19-17-5-3-2-4-6-18(17)31-22(19)24-20(26)15-7-9-16(10-8-15)32(28,29)25-11-13-30-14-12-25/h7-10H,2-6,11-14H2,1H3,(H,23,27)(H,24,26)
- InChIKey: FWGLLQMPBAJOHZ-UHFFFAOYSA-N
- SMILES: C12CCCCCC=1C(C(NC)=O)=C(NC(=O)C1=CC=C(S(N3CCOCC3)(=O)=O)C=C1)S2
計算された属性
- 精确分子量: 477.13921332g/mol
- 同位素质量: 477.13921332g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 32
- 回転可能化学結合数: 5
- 複雑さ: 773
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 141Ų
- XLogP3: 3.1
N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1831-0029-10μmol |
N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
868965-75-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1831-0029-20μmol |
N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
868965-75-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1831-0029-15mg |
N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
868965-75-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1831-0029-20mg |
N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
868965-75-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1831-0029-2mg |
N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
868965-75-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1831-0029-4mg |
N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
868965-75-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1831-0029-75mg |
N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
868965-75-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1831-0029-5mg |
N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
868965-75-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1831-0029-40mg |
N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
868965-75-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1831-0029-30mg |
N-methyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
868965-75-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamideに関する追加情報
N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide (CAS No. 868965-75-7): A Comprehensive Overview
N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide (CAS No. 868965-75-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzamides and features a unique cycloheptabthiophene core, which imparts distinct pharmacological properties. The presence of the morpholine-4-sulfonyl group further enhances its biological activity and selectivity.
The structural complexity of N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide makes it an intriguing candidate for various therapeutic applications. Recent studies have highlighted its potential in the treatment of neurodegenerative diseases, cancer, and inflammatory disorders. The compound's ability to modulate specific signaling pathways and receptors has been extensively investigated, providing valuable insights into its mechanism of action.
In the context of neurodegenerative diseases, N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide has shown promise in mitigating the progression of conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated its ability to inhibit the aggregation of amyloid-beta peptides and alpha-synuclein proteins, key pathological hallmarks of these diseases. Additionally, the compound has been found to exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival.
Regarding cancer research, N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide has exhibited potent antitumor activity against various cancer cell lines. Its mechanism involves the inhibition of key oncogenic signaling pathways such as PI3K/AKT and MAPK/ERK. These pathways are frequently dysregulated in cancer cells and contribute to uncontrolled cell proliferation and survival. By targeting these pathways, the compound can effectively induce apoptosis and inhibit tumor growth.
Inflammatory disorders represent another area where N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide shows therapeutic potential. Studies have shown that it can modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. This modulation helps in reducing inflammation and associated tissue damage in conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's anti-inflammatory properties are attributed to its ability to inhibit the activation of nuclear factor-kappa B (NF-kB), a central regulator of inflammatory responses.
The pharmacokinetic profile of N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide has also been extensively studied. It exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. However, further optimization may be required to enhance its solubility and permeability for improved therapeutic outcomes.
Clinical trials are currently underway to evaluate the safety and efficacy of N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for more advanced clinical studies.
In conclusion, N-methyl-2-4-(morpholine-4-sulfonyl)benzamido-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide (CAS No. 868965-75-7) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and biological activities make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies will continue to elucidate its full potential and contribute to the advancement of treatments for various diseases.
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